molecular formula C17H21NO3S B12114191 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- CAS No. 927995-80-0

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-

Cat. No.: B12114191
CAS No.: 927995-80-0
M. Wt: 319.4 g/mol
InChI Key: FEGXHANWGAADNS-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- is a heterocyclic organic compound that features a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- typically involves the reaction of 2-(1,1-dimethylethyl)phenol with 2-bromoethylamine hydrobromide to form 2-[2-(1,1-dimethylethyl)phenoxy]ethylamine. This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid under appropriate conditions to yield the desired compound .

Chemical Reactions Analysis

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl- include:

These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

CAS No.

927995-80-0

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[2-(2-tert-butylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C17H21NO3S/c1-11-15(16(19)20)22-14(18-11)9-10-21-13-8-6-5-7-12(13)17(2,3)4/h5-8H,9-10H2,1-4H3,(H,19,20)

InChI Key

FEGXHANWGAADNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CCOC2=CC=CC=C2C(C)(C)C)C(=O)O

Origin of Product

United States

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